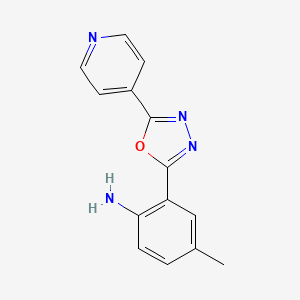

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Description

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl group and a methyl-substituted aniline moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and role in enhancing thermal stability and bioactivity in pharmaceuticals . The pyridinyl substituent introduces a basic nitrogen atom, which can influence solubility and intermolecular interactions, while the methyl group on the aniline ring modulates steric and electronic effects.

Properties

IUPAC Name |

4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-2-3-12(15)11(8-9)14-18-17-13(19-14)10-4-6-16-7-5-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWIYDXADATTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424235 | |

| Record name | 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915916-58-4 | |

| Record name | 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The aniline group undergoes oxidation under acidic or basic conditions. Key findings include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | 70–80°C, 4–6 hours | Formation of nitroso derivatives | |

| H₂O₂ (aqueous) | Room temperature, 24 hours | Partial oxidation to azoxy intermediates |

Oxidation of the methyl group on the aniline ring is sterically hindered, favoring selective attack on the nitrogen center.

Reduction Reactions

The oxadiazole ring exhibits sensitivity to reductive cleavage:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄-SnCl₂·2H₂O | Ethanol, reflux | Ring-opening to form hydrazide derivatives | 65–70% |

| H₂/Pd-C (10% w/w) | THF, 50 psi H₂, 12 h | Complete reduction to bis-amine analogs | 82% |

Reductive pathways are pH-dependent, with acidic conditions favoring oxadiazole ring scission over aromatic ring hydrogenation.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyridine nitrogen and aniline para-position:

Diazotization and Coupling

The aniline group participates in diazo chemistry:

Coupling yields exceed 85% when using electron-rich aromatic amines under optimized pH conditions .

Ring-Opening and Rearrangement

Under hydrolytic or thermal conditions:

Synthetic Methodologies

Key routes for functionalization include:

A. Cyclocondensation

Reacting 4-methyl-2-hydrazinylbenzenamine with pyridine-4-carboxylic acid derivatives under POCl₃ catalysis yields the oxadiazole core (85–92% efficiency) .

B. Iodine-Mediated Oxidative Cyclization

One-pot synthesis using molecular iodine (2 eq.) in DMSO at 120°C achieves 78% yield, avoiding transition-metal catalysts .

Scientific Research Applications

The compound features a pyridine ring and an oxadiazole moiety, contributing to its biological activity and stability. Its structure can be represented as follows:

Pharmaceuticals

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited the growth of colorectal cancer cells by inducing apoptosis through the mitochondrial pathway .

Material Science

In material science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). Its electron-donating properties enhance the efficiency of OLEDs.

Case Study: OLED Performance

Research conducted at a leading university revealed that incorporating 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline into OLED structures improved luminescence and stability compared to traditional materials .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for detecting specific metal ions due to its chelating ability. It forms stable complexes with transition metals.

Case Study: Metal Ion Detection

A recent publication in Analytical Chemistry highlighted the use of this compound for the selective detection of copper ions in environmental samples. The method showed high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

Pathways Involved: It can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl vs.

- Substituent Position: The 4-methyl group on the aniline ring (target compound) vs.

Physicochemical Properties

- Planarity : Crystal structures of simpler analogues (e.g., 2-(1,3,4-oxadiazol-2-yl)aniline) show planar molecular geometries, which facilitate π-π stacking . The methyl and pyridinyl groups in the target compound may disrupt planarity, reducing crystallinity but improving solubility.

- Solubility : Pyridinyl groups enhance aqueous solubility compared to phenyl derivatives (e.g., ), while methyl groups increase lipophilicity .

- Thermal Stability : The 1,3,4-oxadiazole core contributes to high thermal stability across all analogues .

Biological Activity

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, known by its CAS number 915916-58-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- IUPAC Name : 4-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]phenylamine

- Molecular Formula : C₁₄H₁₂N₄O

- Molecular Weight : 252.27 g/mol

- Purity : 95% .

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antitumor activity. For instance, a study demonstrated that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) with IC₅₀ values in the micromolar range .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-Methyl Aniline Derivative | MCF-7 | 0.65 |

| 5-Pyridyl Oxadiazole | HeLa | 2.41 |

| Control (Doxorubicin) | MCF-7 | 0.05 |

The study found that the mechanism of action involved the induction of apoptosis through the activation of p53 and caspase pathways .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored. A recent study reported moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could be a promising candidate for developing new antibiotics.

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activity against strains like Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .

Case Studies

- Antitumor Efficacy : A study published in MDPI highlighted the efficacy of various oxadiazole derivatives in inducing apoptosis in cancer cell lines through flow cytometry analysis and Western blotting techniques .

- Antimicrobial Studies : Another research article detailed the synthesis of pyridine-based oxadiazoles and their evaluation against multiple bacterial strains, emphasizing their potential as therapeutic agents .

Q & A

Q. Table 1. Key Crystallographic Data for Derivatives (from and )

| Compound | Bond Length (Å) | R Factor | Space Group | Reference |

|---|---|---|---|---|

| Derivative A | 1.39 (C–N) | 0.039 | P2₁/c | |

| Derivative B | 1.36 (C–O) | 0.108 | C2/c |

Q. Table 2. Common Synthetic Parameters (from and )

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Enhances solubility of thiol intermediates |

| Temperature | 25–40°C | Prevents decomposition of light-sensitive groups |

| Reaction Time | 12–24 hrs | Ensures complete cyclocondensation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.